molecular formula C16H15F2NO3S B12499380 2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide

2-[(2,4-difluorophenyl)sulfonyl]-N-ethyl-N-phenylacetamide

Katalognummer: B12499380
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: SZGWUQORTSJGAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group attached to a difluorobenzene ring, along with an ethyl and phenylacetamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with N-ethyl-N-phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using an appropriate solvent to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield corresponding acids and amines, while substitution reactions would result in the replacement of the sulfonyl group with the nucleophile .

Wissenschaftliche Forschungsanwendungen

2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Difluorobenzenesulfonyl chloride
  • 2,6-Difluorobenzenesulfonyl chloride
  • 3,4-Difluorobenzenesulfonyl chloride
  • 2-Fluorobenzenesulfonyl chloride

Uniqueness

2-(2,4-difluorobenzenesulfonyl)-N-ethyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorobenzene and sulfonyl groups, along with the ethyl and phenylacetamide moieties, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic or industrial applications .

Eigenschaften

Molekularformel

C16H15F2NO3S

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-(2,4-difluorophenyl)sulfonyl-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C16H15F2NO3S/c1-2-19(13-6-4-3-5-7-13)16(20)11-23(21,22)15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3

InChI-Schlüssel

SZGWUQORTSJGAN-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=C(C=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.